molecular formula C13H11N3O2 B2955864 N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide CAS No. 478043-90-2

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide

Cat. No.: B2955864
CAS No.: 478043-90-2
M. Wt: 241.25
InChI Key: ICPBIMZROWKTTQ-UHFFFAOYSA-N
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Description

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a cyano group, a methyl group, and a benzamide moiety

Scientific Research Applications

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety data sheet (SDS) for “N-(4-cyano-3-methyl-5-isoxazolyl)-4-methylbenzenecarboxamide” is not provided in the search results. For detailed safety and hazard information, it is recommended to refer to the SDS provided by the chemical supplier or manufacturer .

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide and their downstream effects are currently unknown . Understanding these pathways would provide insights into the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with appropriate reagents to introduce the oxazole ring and the cyano group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to other functional groups such as amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide
  • N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide

Uniqueness

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide moiety. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-3-5-10(6-4-8)12(17)15-13-11(7-14)9(2)16-18-13/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPBIMZROWKTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=NO2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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